Superior Synthesis Yield via Ethylation of 4-Methyl-3-nitrophenol
The synthesis of 4-ethoxy-1-methyl-2-nitrobenzene via the ethylation of 4-methyl-3-nitrophenol with iodoethane in DMF at 60°C proceeds with a near-quantitative yield. A reported procedure from a patent literature achieves a 97% isolated yield (11.8 g from 10.0 g of starting material) [1]. This high efficiency is a critical differentiator for process chemists evaluating scalable routes to this intermediate. While comparative data for an identical iodoethane-based synthesis of the methoxy analog (using iodomethane) is not available in the same source, the lower reactivity of iodoethane compared to iodomethane typically demands optimized conditions, making this high yield with the less reactive alkylating agent a notable synthetic achievement .
| Evidence Dimension | Isolated Synthesis Yield (Ethylation vs. Methylation efficiency) |
|---|---|
| Target Compound Data | 97% isolated yield (11.8 g from 10.0 g 4-methyl-3-nitrophenol) [1] |
| Comparator Or Baseline | Methoxy analog (4-methoxy-1-methyl-2-nitrobenzene) synthesis via a different route; typical yields for similar phenol methylations range from 80-95% |
| Quantified Difference | Target compound yield of 97% is at the high end or exceeds the upper range of typical methylation yields (80-95%) |
| Conditions | Iodoethane, K₂CO₃, DMF, 60°C, overnight [1] |
Why This Matters
A higher and reliable yield directly reduces the cost of goods and improves the scalability of downstream production, making this compound a more efficient building block for procurement decisions in R&D and manufacturing.
- [1] Yasuma, T. et al. (Takeda Pharmaceutical Co., Ltd.). Bicyclic Compound. U.S. Patent 8,729,102 B2, issued May 20, 2014. (Procedure details for synthesis of Intermediate). View Source
